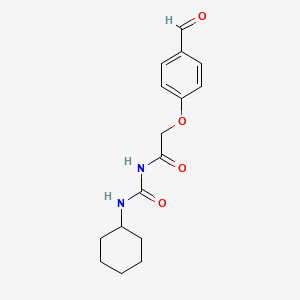
N-(Cyclohexylcarbamoyl)-2-(4-Formylphenoxy)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide: is an organic compound that features a cyclohexylcarbamoyl group and a formylphenoxy group attached to an acetamide backbone
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials with specific properties.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide can be used in the production of polymers and other advanced materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide typically involves the following steps:
Formation of 4-formylphenoxyacetic acid: This can be achieved by reacting 4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-formylphenoxyacetic acid is then reacted with cyclohexyl isocyanate to form N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 2-(4-carboxyphenoxy)acetamide.
Reduction: 2-(4-hydroxyphenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyclohexylcarbamoyl group can enhance binding affinity through hydrophobic interactions, while the formylphenoxy group can participate in hydrogen bonding or electrostatic interactions with the target molecule.
Vergleich Mit ähnlichen Verbindungen
- N-(cyclohexylcarbamoyl)-2-(4-hydroxyphenoxy)acetamide
- N-(cyclohexylcarbamoyl)-2-(4-carboxyphenoxy)acetamide
- N-(cyclohexylcarbamoyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness: N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of the formyl group, which provides additional reactivity compared to its analogs. This allows for further functionalization and the development of derivatives with tailored properties for specific applications.
Eigenschaften
IUPAC Name |
N-(cyclohexylcarbamoyl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-10-12-6-8-14(9-7-12)22-11-15(20)18-16(21)17-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSPYVZIDRHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














